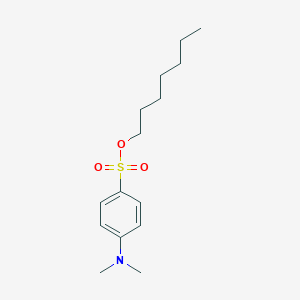
(6E)-6-Octen-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E)-6-Octen-4-ol is an organic compound with the molecular formula C8H16O It is a type of unsaturated alcohol characterized by the presence of a double bond between the sixth and seventh carbon atoms and a hydroxyl group on the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6E)-6-Octen-4-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 6-octene. In this method, 6-octene is first treated with borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of 6-octyn-4-ol. This process involves the selective hydrogenation of the triple bond in 6-octyn-4-ol to a double bond, resulting in the formation of this compound. Catalysts such as palladium on carbon (Pd/C) are commonly used in this reaction.
Análisis De Reacciones Químicas
Types of Reactions: (6E)-6-Octen-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (6E)-6-Octen-4-one using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The double bond can be reduced to form 6-octanol using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (6E)-6-Octen-4-yl chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (CH2Cl2) as solvent.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) as catalyst.
Substitution: Thionyl chloride (SOCl2), pyridine as a base.
Major Products:
Oxidation: (6E)-6-Octen-4-one
Reduction: 6-Octanol
Substitution: (6E)-6-Octen-4-yl chloride
Aplicaciones Científicas De Investigación
(6E)-6-Octen-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving unsaturated alcohols.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive molecules with therapeutic properties.
Industry: It is utilized in the production of flavors and fragrances due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of (6E)-6-Octen-4-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze the oxidation of the hydroxyl group to form aldehydes or ketones. This compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its behavior in various chemical and biological processes.
Comparación Con Compuestos Similares
6-Octen-1-ol: Similar structure but with the hydroxyl group on the first carbon.
6-Octen-3-ol: Similar structure but with the hydroxyl group on the third carbon.
6-Octen-2-ol: Similar structure but with the hydroxyl group on the second carbon.
Uniqueness: (6E)-6-Octen-4-ol is unique due to the specific position of the hydroxyl group on the fourth carbon and the double bond between the sixth and seventh carbon atoms. This unique structure imparts distinct chemical properties and reactivity compared to its isomers.
Propiedades
Número CAS |
60340-29-6 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
(E)-oct-6-en-4-ol |
InChI |
InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h3,5,8-9H,4,6-7H2,1-2H3/b5-3+ |
Clave InChI |
KCDSGKHMSVPTOK-HWKANZROSA-N |
SMILES isomérico |
CCCC(C/C=C/C)O |
SMILES canónico |
CCCC(CC=CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B14602149.png)




![Phosphorane, [(2-chlorophenyl)methylene]triphenyl-](/img/structure/B14602180.png)






![2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14602208.png)
